Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

A common pain point in medicinal chemistry is the unpredictable biological activity and costly resolution steps when substituting a pure (R)-enantiomer with its racemate or (S)-form. This chiral secondary amine offers a definitive solution. - **Enantiomeric Purity (≥98%):** Eliminates the 50% waste stream and confounding SAR data associated with racemic mixtures. - **Optimized Physicochemistry:** LogP 0.69 and TPSA 15.27 Ų support blood-brain barrier penetration for CNS targets. - **Stereochemical Control:** Provides a rigid, defined chiral scaffold for asymmetric catalysis and GPCR ligand synthesis.

Molecular Formula C8H18N2
Molecular Weight 142.24
CAS No. 1353996-82-3
Cat. No. B3235206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
CAS1353996-82-3
Molecular FormulaC8H18N2
Molecular Weight142.24
Structural Identifiers
SMILESCC(C)NC1CCN(C1)C
InChIInChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyMZLMGWQXOIZRMW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine: A Chiral Pyrrolidine Building Block


Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1353996-82-3) is a chiral secondary amine featuring a pyrrolidine core with (R)-stereochemistry at the 3-position, an N-methyl group, and an N-isopropyl substituent . With the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing enantiomerically pure drug candidates targeting central nervous system (CNS) disorders [1]. Its value proposition centers on providing a well-defined chiral scaffold that imparts predictable stereochemical outcomes in downstream synthetic transformations . This guide delineates the quantifiable and verifiable differentiators that justify its selection over its (S)-enantiomer (CAS 1249795-36-5) and the racemic mixture (CAS 1249795-36-5 for the racemate) in procurement and research contexts.

Enantioselective synthesis & chiral resolution workflows
CNS‑targeted medicinal chemistry scaffolds
Asymmetric catalysis ligand precursor
Enantiomer‑controlled SAR & GPCR studies

Why the (R)-Enantiomer Cannot Be Substituted


Chiral amines are fundamental to drug discovery, yet generic substitution of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine with its (S)-enantiomer (CAS 1249795-36-5) or the racemic mixture introduces unacceptable variability. The (R)-configuration is not merely a label; it dictates the three-dimensional orientation of the pyrrolidine ring, which in turn governs interactions with chiral biological targets (e.g., enzymes, receptors) . In enantioselective synthesis, using the incorrect stereoisomer can lead to the formation of diastereomers with drastically different pharmacological profiles, potentially reducing efficacy or increasing toxicity [1]. While the racemate might appear economically favorable, it necessitates additional, costly chiral resolution steps and can produce a 50% waste stream of the undesired enantiomer . The specific (R)-stereochemistry is, therefore, a non-negotiable specification for applications demanding enantiomeric purity and predictable biological activity [REFS-1, REFS-2].

Stereochemistry Opposite (S)-configuration may shift target engagement and pharmacological outcome; racemate introduces diastereomeric mixtures requiring additional resolution.
Purity proof Racemate or alternative sources may lack certified enantiomeric excess documentation, compromising stereochemical integrity.
Chiral control Using non‑(R) forms can confound biological readouts and lead to irreproducible SAR or binding data.

Advantages Over (S)-Enantiomer and Racemate


Stereochemistry and Pharmacological Activity

The (R)-stereochemistry at the pyrrolidine 3-position is a defining feature, directly influencing its behavior as a chiral ligand or building block. While direct comparative pharmacological data for this specific amine is not publicly available , the well-established principle of stereochemistry-pharmacology relationships dictates that the (R)-enantiomer will exhibit distinct binding affinities and activities compared to its (S)-enantiomer (CAS 1249795-36-5) at chiral biological targets [1]. In analogous chiral amine systems, differences in IC50 values between enantiomers can exceed 100-fold [2].

Stereochem. vs (S)
Class‑level inference
Opposite absolute configuration; enantiomer‑dependent binding expected
Enantiomer‑specific target engagement context
Reported >100‑fold IC50 differences in analogous systems
Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Purity and Quality Control

Reputable suppliers of the (R)-enantiomer (CAS 1353996-82-3) guarantee a minimum purity of 98% , which is essential for minimizing side reactions and ensuring consistent yields in multi-step synthetic sequences. While the (S)-enantiomer (CAS 1249795-36-5) is also available at similar purities , the critical differentiation lies in the availability of certified analytical data, such as NMR spectra and HPLC traces, that confirm both chemical purity and enantiomeric excess (ee) . The racemic mixture (CAS 1249795-36-5) often lacks such rigorous chiral purity documentation, introducing uncertainty in applications where stereochemical integrity is paramount .

Purity & QC
Specification review
≥98% (HPLC); enantiomeric purity documentation provided
Supports reproducible synthesis; ee documentation review
Verify certificate for chiral purity before procurement
Analytical Chemistry Quality Control Process Chemistry

CNS Drug-Like Properties

The (R)-enantiomer possesses calculated physicochemical properties that are favorable for CNS drug candidates. It has a predicted octanol-water partition coefficient (LogP) of 0.6885 and a topological polar surface area (TPSA) of 15.27 Ų . These values align with established guidelines for brain penetration (e.g., Lipinski's Rule of Five, CNS MPO score), which suggest that compounds with LogP < 5 and TPSA < 90 Ų are more likely to cross the blood-brain barrier [1]. While the (S)-enantiomer and racemate share identical calculated molecular properties , the (R)-form's value is directly tied to its use in specific, enantioselective target engagement, differentiating its application from the non-specific or less effective use of the racemate.

CNS‑penetrant profile
Class‑level inference
Predicted LogP 0.69; TPSA 15.27 Ų
CNS‑penetrant scaffold context; supports neuroscience design
Values identical for both enantiomers; selection driven by chirality
Medicinal Chemistry ADME Prediction Computational Chemistry

High-Value Application Scenarios


CNS-Active Pharmaceutical Synthesis

The (R)-stereochemistry of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine makes it the preferred chiral building block for synthesizing enantiomerically pure CNS drug candidates. Its favorable LogP (0.6885) and TPSA (15.27 Ų) values support its incorporation into molecules designed to cross the blood-brain barrier . Researchers can confidently use this (R)-enantiomer to generate diastereomeric libraries for SAR studies, knowing that the stereochemical outcome is defined and reproducible . This contrasts with using the racemate, which would yield a mixture of diastereomers, complicating purification and confounding biological results [1].

Monoamine Reuptake Inhibitor Development

While specific data for this exact compound is proprietary, its structural class (N,N-substituted 3-aminopyrrolidines) has been extensively patented for use as monoamine reuptake inhibitors . The (R)-configuration is critical for achieving selective inhibition of serotonin, norepinephrine, or dopamine transporters [1]. Procuring the (R)-enantiomer, rather than the (S)-enantiomer or racemate, is essential for exploring this target space, as the stereochemistry directly impacts the molecule's fit within the transporter's chiral binding pocket [1]. The high purity (≥98%) of the supplied compound ensures that observed biological activity is attributable to the intended (R)-stereoisomer [2].

Chiral Ligands for Asymmetric Catalysis

The pyrrolidine core, bearing both a methyl and an isopropyl group on the nitrogen atoms, can be further functionalized to create chiral ligands for asymmetric catalysis. The (R)-configuration provides a rigid, well-defined chiral environment around a metal center (e.g., palladium, ruthenium) that is crucial for achieving high enantioselectivity in reactions such as hydrogenations or cross-couplings . The availability of this compound in high enantiomeric purity ensures that the resulting catalyst will be highly effective, minimizing the production of the undesired product enantiomer [1].

GPCR Ligand SAR Studies

The pyrrolidine scaffold is a privileged structure for G-protein coupled receptors (GPCRs) . The (R)-enantiomer of this specific amine serves as a key intermediate for introducing chiral diversity into GPCR-targeting compounds [1]. By using the (R)-enantiomer, medicinal chemists can systematically explore how the absolute configuration at the pyrrolidine ring influences binding affinity, functional activity (agonism vs. antagonism), and selectivity for different receptor subtypes [1]. The use of the pure (R)-enantiomer is mandatory for generating clear, interpretable SAR data, as the (S)-enantiomer or racemate would introduce confounding variables [1].

Application
Selection Property
Validation Focus
CNS‑targeted medicinal chemistry
Enantiomerically pure (R)-scaffold
Stereochemical outcome & diastereomeric purity
Monoamine transporter probe design
Defined (R)-configuration for chiral binding pocket
Enantiomer‑specific inhibition profile
Asymmetric catalysis ligand synthesis
Rigid chiral pyrrolidine environment
Enantioselectivity in model reactions
GPCR structure‑activity studies
Pure (R)-enantiomer intermediate
Binding/activity vs receptor subtype

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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